
7,9,9-Trimethyldec-6-EN-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,9-Trimethyldec-6-EN-5-one is an organic compound with the molecular formula C13H24O. It features a ketone functional group and a double bond, making it a versatile molecule in various chemical reactions. This compound is characterized by its unique structure, which includes multiple methyl groups and a decene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyldec-6-EN-5-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 6-decen-5-one with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are often used to enhance the efficiency of the reaction. The process involves the hydrogenation of a precursor compound, followed by selective methylation to introduce the trimethyl groups.
Analyse Des Réactions Chimiques
Types of Reactions
7,9,9-Trimethyldec-6-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
7,9,9-Trimethyldec-6-EN-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7,9,9-Trimethyldec-6-EN-5-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. The double bond allows for interactions with enzymes and other proteins, potentially modulating their function. The compound’s unique structure enables it to participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Decen-5-one: A precursor in the synthesis of 7,9,9-Trimethyldec-6-EN-5-one.
Trimethylcyclohexanone: Another ketone with similar functional groups but a different backbone structure.
Methyl isobutyl ketone: A ketone with a similar methyl group arrangement but a shorter carbon chain.
Uniqueness
This compound stands out due to its combination of a decene backbone and multiple methyl groups, which confer unique chemical and physical properties
Propriétés
Numéro CAS |
77373-16-1 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
7,9,9-trimethyldec-6-en-5-one |
InChI |
InChI=1S/C13H24O/c1-6-7-8-12(14)9-11(2)10-13(3,4)5/h9H,6-8,10H2,1-5H3 |
Clé InChI |
WWJRDDCCBXPEOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C=C(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


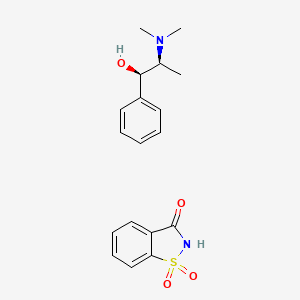
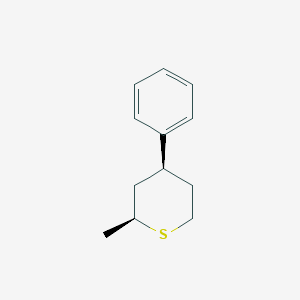
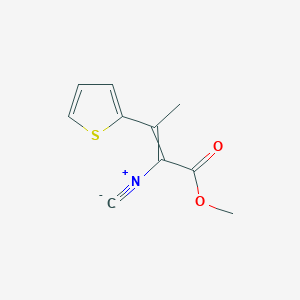
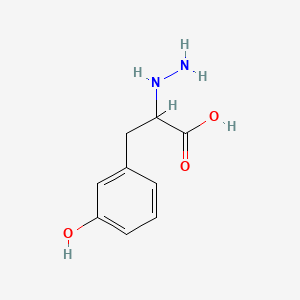
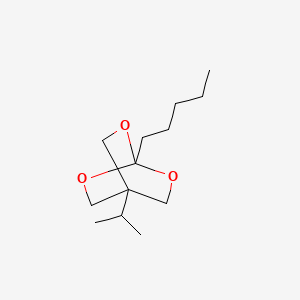


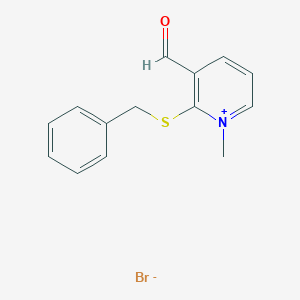


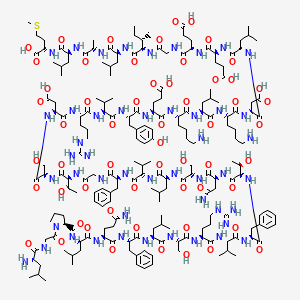
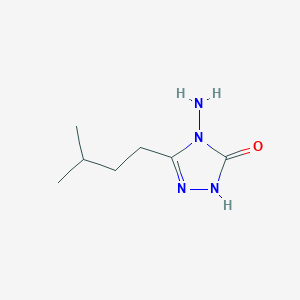
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)
